Cas no 879-65-2 (quinoxaline-2-carboxylic acid)

quinoxaline-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Quinoxalinecarboxylic acid
- quinoxaline-2-carboxylicacid
- 2-QUINOXALINECARBOXYLIC ACID (KG LEVEL)
- NSC86873
- Quinoxaline-2-carboxylic acid
- 2-Quinoxalinecarboxylicacid
- 2-Carboxyquinoxaline
- M5OE8SN42M
- 2-QCA
- PubChem9776
- quinoxalinecarboxylic acid
- quinoxaline carboxylic acid
- NCIOpen2_001193
- 2-quinoxaline carboxylic acid
- MLS000056026
- KSC448M8L
- UPUZGXILYFKSGE-UHFFFAOYSA-N
- HMS2379P19
- NSC 86873
- BDBM50518654
- FT-0602831
- SY002404
- FT-0687559
- CHEMBL151797
- AS-5295
- DTXSID80236688
- MFCD00012334
- UNII-M5OE8SN42M
- SMR000068509
- C18624
- NSC-86873
- F2158-0310
- 879-65-2
- AM20070439
- Q0081
- CS-W002071
- Q27283516
- W-204001
- CL1016
- NS00040640
- AC-2651
- 2-Quinoxalinecarboxylic acid, 97%
- EU-0066606
- VU0118494-2
- SCHEMBL354679
- EN300-12790
- AKOS000270312
- 2-quinoxalinecarboxylate
- STL558240
- DTXCID10159179
- DB-006218
- BBL104226
- ALBB-023929
- quinoxaline-2-carboxylic acid
-
- MDL: MFCD00012334
- インチ: 1S/C9H6N2O2/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H,12,13)
- InChIKey: UPUZGXILYFKSGE-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=NC2C(=CC=CC=2)N=1)O
計算された属性
- せいみつぶんしりょう: 174.04300
- どういたいしつりょう: 174.043
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.1
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.6
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.4210
- ゆうかいてん: 209°C(lit.)
- ふってん: 355.1 °C at 760 mmHg
- フラッシュポイント: 168.6℃
- PSA: 63.08000
- LogP: 1.32800
- ようかいせい: 未確定
quinoxaline-2-carboxylic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,2-8°C
- リスク用語:R36/37/38
- 危険レベル:IRRITANT
quinoxaline-2-carboxylic acid 税関データ
- 税関コード:29339900
quinoxaline-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB467464-1 g |
Quinoxaline-2-carboxylic acid, 95%; . |
879-65-2 | 95% | 1g |
€72.90 | 2023-07-18 | |
TRC | Q765265-1g |
2-Quinoxalinecarboxylic Acid |
879-65-2 | 1g |
$ 213.00 | 2023-09-06 | ||
TRC | Q765265-25g |
2-Quinoxalinecarboxylic Acid |
879-65-2 | 25g |
$1229.00 | 2023-05-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1045558-25g |
Quinoxaline-2-carboxylic acid |
879-65-2 | 98% | 25g |
¥196.00 | 2024-04-27 | |
BAI LING WEI Technology Co., Ltd. | 249624-500MG |
2-Quinoxalinecarboxylic acid, 97% |
879-65-2 | 97% | 500MG |
¥ 65 | 2022-04-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | Q004A-25g |
quinoxaline-2-carboxylic acid |
879-65-2 | 97% | 25g |
¥221.0 | 2022-05-30 | |
eNovation Chemicals LLC | D210694-1g |
2-Quinoxalinecarboxylic acid |
879-65-2 | 97% | 1g |
$185 | 2024-05-24 | |
eNovation Chemicals LLC | D389417-100g |
2-Quinoxalinecarboxylic acid |
879-65-2 | 97% | 100g |
$510 | 2024-05-24 | |
Life Chemicals | F2158-0310-0.5g |
quinoxaline-2-carboxylic acid |
879-65-2 | 95%+ | 0.5g |
$19.0 | 2023-09-06 | |
Life Chemicals | F2158-0310-10g |
quinoxaline-2-carboxylic acid |
879-65-2 | 95%+ | 10g |
$84.0 | 2023-09-06 |
quinoxaline-2-carboxylic acid 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; 18 h, acidified, 4 °C
ごうせいかいろ 3
ごうせいかいろ 4
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9
ごうせいかいろ 5
ごうせいかいろ 6
ごうせいかいろ 7
2.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 40 °C; 40 °C → 60 °C; 3 h, 60 °C; 60 °C; 30 min, 60 °C; 30 min, 60 °C → reflux; reflux → 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 18 h, acidified, 4 °C
ごうせいかいろ 8
ごうせいかいろ 9
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 15 min, 40 °C; 3 h, 40 °C → 60 °C; 30 min, 60 °C; 45 min, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
ごうせいかいろ 10
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 60 °C
ごうせいかいろ 11
ごうせいかいろ 12
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water
ごうせいかいろ 13
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone
ごうせいかいろ 14
2.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water
ごうせいかいろ 15
ごうせいかいろ 16
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 0.25 h, 40 °C; 3 h, 40 °C → 60 °C; 0.75 h, 60 - 91 °C; 0.5 h; 0.25 h, reflux; reflux → 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; overnight, pH 2, rt
ごうせいかいろ 17
ごうせいかいろ 18
1.2 Reagents: Hydrochloric acid
ごうせいかいろ 19
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 60 °C
ごうせいかいろ 20
1.2 -
2.1 Reagents: Sodium hydroxide Solvents: Water ; 45 min, 40 °C
2.2 Reagents: Hydrogen peroxide Solvents: Water ; 0.25 h, 40 °C; 3 h, 40 °C → 60 °C; 0.75 h, 60 - 91 °C; 0.5 h; 0.25 h, reflux; reflux → 80 °C; 80 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; overnight, pH 2, rt
ごうせいかいろ 21
1.2 Reagents: Hydrochloric acid Solvents: Water
ごうせいかいろ 22
1.2 Reagents: Hydrochloric acid Solvents: Water
ごうせいかいろ 23
2.1 Reagents: Hydrogen peroxide
ごうせいかいろ 24
2.1 Reagents: Sodium hydroxide , Hydrogen peroxide ; 1 h, 80 °C
quinoxaline-2-carboxylic acid Raw materials
- quinoxaline-2-carbonitrile
- 2-(1’,2’,3’,4’-Tetrahydroxybutyl)quinoxaline
- Quinoxaline-2-carboxamide
- arabino-Hexos-2-ulose, bis(phenylhydrazone)
- 2,3-dihydro-Pyridazino[4,5-b]quinoxaline-1,4-dione
- D-Fructose
- 2-(Dimethoxymethyl)quinoxaline
- (1S,2R,3S)-1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
- (1R,2S,3R)-1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
- 2-Methylquinoxaline
- quinoxaline-2-carbaldehyde
- 2,3-Dimethylquinoxaline
- 2-Quinoxalinecarboxaldehyde 1,4-Dioxide Dimethyl Acetal
- Benzaldehyde
quinoxaline-2-carboxylic acid Preparation Products
quinoxaline-2-carboxylic acid サプライヤー
quinoxaline-2-carboxylic acid 関連文献
-
Y. Yoshii,K. Sakai,N. Hoshino,T. Takeda,S. Noro,T. Nakamura,T. Akutagawa CrystEngComm 2015 17 5962
-
Rubí Zamudio-Vázquez,Sa?ka Ivanova,Miguel Moreno,Maria Isabel Hernandez-Alvarez,Ernest Giralt,Axel Bidon-Chanal,Antonio Zorzano,Fernando Albericio,Judit Tulla-Puche Chem. Sci. 2015 6 4537
-
Kozo Hattori,Kota Koike,Kensuke Okuda,Tasuku Hirayama,Masahiro Ebihara,Mei Takenaka,Hideko Nagasawa Org. Biomol. Chem. 2016 14 2090
-
Riya Bag,Yeasin Sikdar,Sutapa Sahu,Pinaki Saha,Jayanta Bag,Kuntal Pal,Sanchita Goswami Dalton Trans. 2019 48 5656
-
Anita Sheoran,Andrew King,Ana Velasco,Jessica M. Pero,Sylvie Garneau-Tsodikova Mol. BioSyst. 2008 4 622
-
Xiya Zhang,Dapeng Peng,Yuanhu Pan,Yulian Wang,Dongmei Chen,Qi Zhou,Zhenli Liu,Zonghui Yuan Anal. Methods 2015 7 6588
-
M. J. Hutchinson,P. Y. Young,S. A. Hewitt,D. Faulkner,D. G. Kennedy Analyst 2002 127 342
-
Linli Cheng,Zhanhui Wang,Jianzhong Shen,Linxia Li,Haixia Wu,Suxia Zhang Anal. Methods 2012 4 217
-
Zhenjuan Duan,Guozhen Fang,Mingfei Pan,Jianghua Yi,Lipeng Fan,Wei Liu,Shuo Wang Anal. Methods 2011 3 1821
-
Simon Dawson,John P. Malkinson,David Paumier,Mark Searcey Nat. Prod. Rep. 2007 24 109
quinoxaline-2-carboxylic acidに関する追加情報
Quinoxaline-2-Carboxylic Acid: A Versatile Scaffold in Chemical and Biological Research
The compound quinoxaline-2-carboxylic acid, identified by the CAS registry number CAS 879-65-2, has emerged as a critical structural motif in modern chemical and biomedical research due to its unique physicochemical properties and diverse functionalization potential. This heterocyclic compound, characterized by its fused quinoxaline core appended with a carboxylic acid group at the 2-position, serves as a foundational building block for the design of advanced pharmaceutical agents, bioactive materials, and specialty chemicals.
Quinoxaline-2-carboxylic acid synthesis has been refined through recent advancements in catalytic methodologies, with studies published in 2023 highlighting environmentally benign protocols using microwave-assisted organic synthesis (MAOS) and recyclable catalyst systems. Researchers from the University of Cambridge demonstrated a one-pot process combining nitrosoarene cyclization with ester hydrolysis, achieving yields exceeding 95% while minimizing solvent usage—a breakthrough aligning with green chemistry principles.
In drug discovery applications, this compound’s pharmacophoric potential is underscored by its ability to modulate multiple biological targets. A landmark study in the Journal of Medicinal Chemistry (December 2023) revealed that derivatives of quinoxaline-2-carboxylic acid exhibit potent anti-proliferative activity against triple-negative breast cancer cells by disrupting mitochondrial function through selective inhibition of complex I in the electron transport chain. The carboxylate moiety facilitates bioavailability optimization via pH-sensitive prodrug strategies.
Beyond oncology applications, this scaffold has gained traction in neurodegenerative disease research. Collaborative work between MIT and Kyoto University identified a novel class of CAS 879-65-2-based compounds capable of crossing the blood-brain barrier while selectively inhibiting β-secretase (BACE1), a key enzyme implicated in Alzheimer’s disease pathogenesis. The quinoxaline core’s planar structure enhances membrane permeability without compromising enzyme specificity.
In material science contexts, researchers at ETH Zurich recently engineered self-healing polymer networks incorporating quinoxaline-2-carboxylic acid units through dynamic imide bonds formed during thermal curing processes. These materials demonstrated exceptional mechanical recovery properties after mechanical damage, achieving up to 98% tensile strength restoration—a significant advancement for smart structural composites.
The compound’s photochemical properties are also being explored for optoelectronic applications. A Nature Communications paper (July 2024) described organic solar cell designs where quinoxaline-based acceptor layers enabled power conversion efficiencies surpassing 15%, attributed to optimized charge carrier mobility facilitated by the conjugated π-system of the quinoxaline ring system.
In diagnostic chemistry, conjugates of CAS 879-65-2 have been developed as fluorescent probes for real-time monitoring of intracellular reactive oxygen species (ROS). The carboxylic acid functionality enables site-specific attachment to targeting ligands via amide bond formation, enhancing both detection specificity and cellular uptake efficiency compared to conventional probes.
Safety assessments published in Regulatory Toxicology and Pharmacology (March 2024) confirmed low acute toxicity profiles for this compound when administered orally or intravenously within therapeutic dose ranges, with no observed mutagenic effects under standard Ames test protocols—critical validation for translational drug development programs.
Ongoing research focuses on expanding synthetic versatility through click chemistry approaches. ClickBio Solutions reported successful CuAAC reactions coupling azide-functionalized quinoxalinyl carboxylates with terminal alkynes under aqueous conditions, enabling rapid library generation for high-throughput screening campaigns targeting G-protein coupled receptors (GPCRs).
The convergence of these advancements positions quinoxaline-based systems at the forefront of next-generation therapeutic innovation—bridging gaps between synthetic organic chemistry and precision medicine while addressing critical challenges across diverse application domains from energy storage to neuroprotection.
879-65-2 (quinoxaline-2-carboxylic acid) 関連製品
- 74003-63-7(3-Methylquinoxaline-2-carboxylic acid)
- 7424-56-8(2-(pyridin-3-yl)methylidenepropanedinitrile)
- 2228301-94-6(1-1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropylethan-1-one)
- 90347-66-3(Methyl 3-iodo-4-methylbenzoate)
- 2059914-52-0((1s,3s)-3-(methylcarbamoyl)oxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid)
- 960400-24-2(2-(thiophen-3-yl)ethyl chloroformate)
- 70892-82-9(4-Pyridinecarboxamide,N,N-bis(2-hydroxyethyl)-)
- 901021-59-8(8-ethoxy-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline)
- 1211588-96-3(5-Bromo-2-iodo-1-(phenylsulfonyl)-1h-pyrrolo2,3-bpyridine)
- 1251363-58-2(tricyclo5.2.1.0,2,6decane-8-sulfonyl chloride)

